molecular formula C18H22F2N2O4 B5633953 8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No. B5633953
M. Wt: 368.4 g/mol
InChI Key: BWWAWNRDLZYHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds, including diazaspiro[4.5]decane derivatives, often involves complex processes designed to introduce or modify specific functional groups while maintaining the spirocyclic core. For example, Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane bearing a 4-aryl-1-piperazinylbutyl group, indicating the versatility of synthetic routes for such compounds (Kossakowski, Zawadowski, Turło, & Kleps, 1998). Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems by oxidative cyclization, highlighting the importance of cyclization reactions in forming the spirocyclic framework (Martin‐Lopez & Bermejo, 1998).

Molecular Structure Analysis

The structural analysis of spirocyclic compounds like 8-[3-(difluoromethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid often involves X-ray crystallography and computational methods to understand the three-dimensional conformation and electronic structure. Silaichev et al. (2012) provided insights into the crystalline and molecular structures of related diazaspiro[4.4]nona derivatives, underscoring the importance of such analyses in understanding compound properties (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).

Chemical Reactions and Properties

Spirocyclic compounds exhibit a range of chemical reactivities due to their unique structural features. Kovtonyuk et al. (2005) explored the reactions of polyfluorinated cyclohexa-2,5-dienones, which could be related to the synthesis of difluoromethylated spirocyclic compounds, demonstrating the diverse reactivity of these systems (Kovtonyuk, Kobrina, Kataeva, & Haufe, 2005).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in various environments. Graus et al. (2010) discussed the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, highlighting how substituents affect physical properties and supramolecular interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Chemical Properties Analysis

The chemical properties of spirocyclic compounds are influenced by their functional groups and the spirocyclic core. Li et al. (2020) demonstrated a method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes, showcasing the impact of difluoroalkylation on the chemical properties of these compounds (Li, Zhao, Zhou, Wang, Hou, Song, Liu, & Han, 2020).

properties

IUPAC Name

8-[[3-(difluoromethoxy)phenyl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O4/c1-21-15(23)10-14(16(24)25)18(21)5-7-22(8-6-18)11-12-3-2-4-13(9-12)26-17(19)20/h2-4,9,14,17H,5-8,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAWNRDLZYHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CC(=CC=C3)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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